molecular formula C18H20N2O2 B6066156 N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide

N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide

Cat. No.: B6066156
M. Wt: 296.4 g/mol
InChI Key: CUDQWBOIFZQZIO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core with a butan-2-yl group and a phenylcarbonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide typically involves the reaction of 4-aminobenzamide with butan-2-yl bromide and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution and subsequent formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced at the carbonyl group to form alcohol derivatives.

    Substitution: It can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzamides.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Industry: The compound can be used in the development of advanced materials, including polymers and coatings, due to its structural properties.

Mechanism of Action

The mechanism by which N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide exerts its effects depends on its interaction with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenylcarbonyl group can interact with active sites, while the butan-2-yl group may influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • N-(butan-2-yl)-4-aminobenzamide
  • N-(butan-2-yl)-4-(methylcarbonyl)amino]benzamide
  • N-(butan-2-yl)-4-[(phenylsulfonyl)amino]benzamide

Uniqueness: N-(butan-2-yl)-4-[(phenylcarbonyl)amino]benzamide is unique due to the presence of the phenylcarbonyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it more suitable for specific applications compared to its analogs.

Properties

IUPAC Name

4-benzamido-N-butan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-3-13(2)19-17(21)15-9-11-16(12-10-15)20-18(22)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQWBOIFZQZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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